molecular formula C14H12BrN5S B6481968 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 1216387-61-9

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B6481968
CAS No.: 1216387-61-9
M. Wt: 362.25 g/mol
InChI Key: XTEPOSADSHTLLT-UHFFFAOYSA-N
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Description

2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a thioether-linked benzimidazole moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

The compound’s structure combines two pharmacologically significant motifs:

  • Imidazo[1,2-a]pyrimidine: Known for antimicrobial, anticancer, and kinase inhibitory activities .
  • Benzimidazole-thioether: Enhances lipophilicity and DNA/protein binding affinity, as seen in related compounds .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S.BrH/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10;/h1-8H,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEPOSADSHTLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with imidazo[1,2-a]pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Attributes
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
Target Compound (Hydrobromide salt) C₁₄H₁₂BrN₆S ~377.26 Thioether-linked benzimidazole, HBr salt Potential antitumor/antiviral* Multi-component reaction (hypothesized) -
3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (11a) C₂₀H₁₅N₅O 341.37 4-Methoxyphenyl, benzimidazol-2-yl EGFR inhibition (hypothesized) Aldehyde-diamine condensation
3-Bromo-2-(((5-nitro-1H-benzimidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine C₁₄H₉BrN₆O₂S 405.23 Bromo, nitro, thioether Not reported Substitution reaction
1-Oxo-3-aryl-benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids Variable (e.g., C₁₈H₁₃N₃O₃) ~331.32 Carboxylic acid, aryl groups Antibacterial One-pot three-component reaction

Notes:

  • Biological Activity : The target compound’s activity is inferred from analogs like compound 11a, which shares the imidazo[1,2-a]pyrimidine core and exhibits kinase inhibition . Benzimidazole-thioether derivatives (e.g., ) are often explored for antiparasitic and anticancer effects .
  • Synthesis : The target’s synthesis likely parallels methods for imidazo[1,2-a]pyrimidines, such as one-pot multi-component reactions () or condensation of aldehydes with benzimidazole amines ().

Key Differences and Trends

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in ’s analog increases reactivity but may reduce bioavailability due to polarity .
  • Hydrobromide Salt : Enhances aqueous solubility compared to neutral analogs (e.g., compound 11a) .

Biological Performance: EGFR Inhibition: Compound 11a’s 4-methoxyphenyl group likely enhances receptor binding, a feature absent in the target compound .

Synthetic Efficiency :

  • The one-pot method for carboxylic acid derivatives () achieves 77–85% yields, whereas brominated analogs () require harsher conditions and lower yields .

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